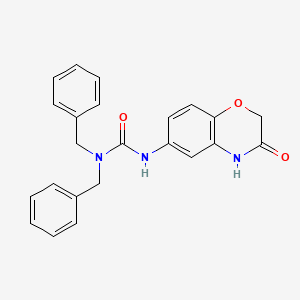

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antitumor Activity

A study on thiosemicarbazones, which are structurally related to "(E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate", has shown that these compounds possess potent antineoplastic activities. Specifically, the m-amino-substituted agent, 4-APPT, demonstrated extreme potency against Sarcoma 180 ascites cells in mice, highlighting its potential as an antitumor agent (Agrawal et al., 1975).

Organic Light-Emitting Diodes (OLEDs)

Research on Ir(III) complexes with picolinic acid derivatives for phosphorescent OLEDs reveals that these compounds offer high thermal stability and efficient red-emission, making them promising materials for solution-processable PhOLEDs. Their novel use in OLEDs demonstrates the versatility of picolinic acid derivatives in electronic applications (Lee et al., 2009).

Metal-Organic Frameworks (MOFs)

A study on lanthanide complexes with 4-ethylbenzoic acid, a compound related to picolinic acid, shows the potential of these complexes in creating diverse MOFs. These MOFs were characterized by their crystal structures, luminescent, and thermal properties, offering insights into their applicability in materials science and engineering (Ye et al., 2010).

Environmental Applications

The activation of peracetic acid (PAA) with iron species, using picolinic acid as a chelating agent, has been studied as an advanced oxidation process (AOP) for the degradation of micropollutants. This approach enhances the performance of the PAA-Fe(III) AOP by extending its pH range and accelerating the degradation of various contaminants, demonstrating the environmental applications of picolinic acid derivatives (Kim et al., 2022).

properties

IUPAC Name |

[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-14(21)18-17-9-10-4-6-11(7-5-10)20-13(19)12-3-1-2-8-16-12/h1-9H,(H3,15,18,21)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJLKDDBCFOPDB-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl picolinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone](/img/structure/B2610689.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2610691.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2610693.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2610694.png)

![N~4~-(4-fluorophenyl)-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2610697.png)

![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2610700.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2610701.png)

![N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2610704.png)